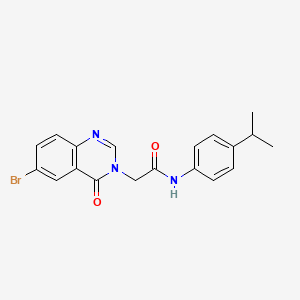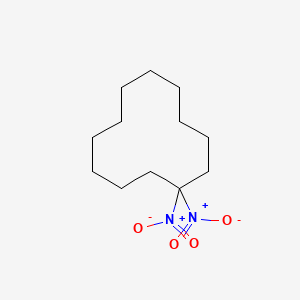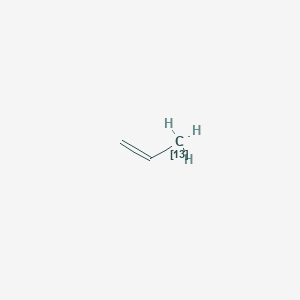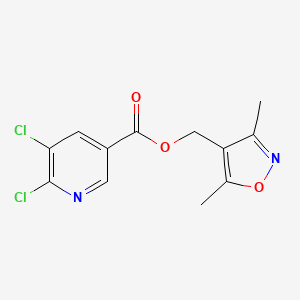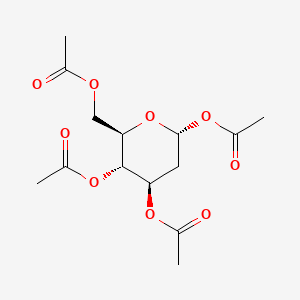
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose is a derivative of deoxy sugars, specifically a tetraacetylated form of 2-deoxy-D-arabino-hexopyranose. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the sugar ring. It is commonly used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose typically involves the acetylation of 2-deoxy-D-arabino-hexopyranose. The process generally includes the following steps:
Starting Material: 2-deoxy-D-arabino-hexopyranose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 2-deoxy-D-arabino-hexopyranose are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-arabino-hexopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or ammonia for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-deoxy-D-arabino-hexopyranose.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of different metabolites. Additionally, its structural properties enable it to interact with cell membranes and other biological molecules, influencing cellular processes.
Comparación Con Compuestos Similares
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose can be compared with other similar compounds, such as:
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar in structure but contains an amino group instead of a hydroxyl group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-D-glucopyranose: Contains an acetamido group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-alpha-D-galactopyranose: Similar acetylation pattern but differs in the configuration of the sugar ring.
These compounds share similar acetylation patterns but differ in their functional groups and sugar configurations, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C14H20O9 |
|---|---|
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
[(2R,3S,4R,6R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13+,14+/m1/s1 |
Clave InChI |
KLEORKVJPIJWNG-MQYQWHSLSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H](C[C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


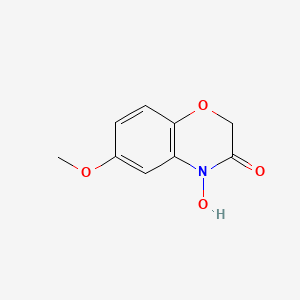

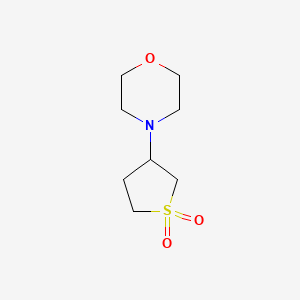
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)




